4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
(5-phenylthieno[2,3-d]pyrimidin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S/c13-16-11-10-9(8-4-2-1-3-5-8)6-17-12(10)15-7-14-11/h1-7H,13H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYLLTSMUHTLBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352818 | |
| Record name | 4-hydrazino-5-phenylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113246-86-9 | |
| Record name | 4-hydrazino-5-phenylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Displacement of Thio or Halogen Substituents
A common strategy involves substituting a leaving group at position 4 of preformed thienopyrimidine cores. For example, 4-methylthio-5-phenylthieno[2,3-d]pyrimidine reacts with hydrazine hydrate in ethanol under reflux to yield the hydrazino derivative. This method mirrors the synthesis of pyridothienopyrimidines reported by Abdel-Mohsen and Geies, where methylthio groups were displaced by amines.
Reaction Conditions:
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Substrate: 4-Methylthio-5-phenylthieno[2,3-d]pyrimidine
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Reagent: Hydrazine hydrate (excess)
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Solvent: Ethanol
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Temperature: Reflux (78°C)
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Time: 6–8 hours
The reaction proceeds via nucleophilic aromatic substitution (SNAr), where hydrazine attacks the electron-deficient carbon at position 4, displacing the methylthio group. The phenyl group at position 5 stabilizes the intermediate through resonance.
Halogen-Hydrazine Exchange
4-Chloro-5-phenylthieno[2,3-d]pyrimidine undergoes substitution with hydrazine in dimethylformamide (DMF) at elevated temperatures. This approach, analogous to the synthesis of triazolo derivatives, affords the target compound with minimal byproducts.
Optimization Insights:
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Catalyst: Piperidine (1–2 drops) accelerates the reaction by deprotonating hydrazine.
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Side Reactions: Overheating may lead to ring-opening or polymerization, necessitating temperature control.
Cyclization Reactions Involving Hydrazine
Friedländer Annulation with Hydrazine-Containing Intermediates
Friedländer condensations, widely used in fused heterocycle synthesis, can be adapted to incorporate hydrazino groups. For instance, reacting 5-amino-6-formyl-4-phenylthieno[2,3-d]pyrimidine with hydrazine hydrate in ethanolic KOH induces cyclization, forming a pyrido-thieno-pyrimidine scaffold with a hydrazino side chain.
Mechanistic Pathway:
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Hydrazine condenses with the aldehyde group to form a hydrazone intermediate.
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Intramolecular cyclization occurs, annulating the pyridine ring and introducing the hydrazino group.
Spectral Validation:
Gewald Reaction Followed by Hydrazine Functionalization
The Gewald reaction constructs thienopyrimidine cores from ketones, aldehydes, and cyanoacetates. Subsequent treatment with hydrazine introduces the hydrazino group. For example:
Step 1: Synthesis of 5-phenylthieno[2,3-d]pyrimidin-4-one via Gewald reaction.
Step 2: Hydrazinolysis of the 4-keto group using hydrazine hydrate in acetic acid yields the hydrazino derivative.
Post-Modification of Preformed Thienopyrimidine Cores
Reductive Amination
4-Oxo-5-phenylthieno[2,3-d]pyrimidine reacts with hydrazine under reducing conditions (e.g., NaBH₄ or H₂/Pd-C) to form the hydrazino analog. This method offers high regioselectivity but requires anhydrous conditions to prevent hydrolysis.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A mixture of 4-chloro-5-phenylthieno[2,3-d]pyrimidine, hydrazine hydrate, and DMF irradiated at 120°C for 15 minutes achieves 85% conversion, as demonstrated in analogous pyridothienopyrimidine systems.
Analytical Characterization and Spectral Data
Spectroscopic Profiles
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IR Spectroscopy:
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¹H NMR (DMSO-d₆):
Mass Spectrometry
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Molecular Ion Peak: m/z 283 [M+H]⁺.
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Fragmentation Pattern: Loss of NHNH₂ (m/z 252) followed by cleavage of the thiophene ring.
Challenges and Optimization in Synthesis
Competing Side Reactions
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Oxidation of Hydrazino Group: Exposure to air or moisture may oxidize -NHNH₂ to -N=N-, necessitating inert atmospheres.
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Ring-Opening: Strong bases or prolonged heating can degrade the thienopyrimidine core.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions include azo compounds, hydrazine derivatives, and various substituted thieno[2,3-d]pyrimidines .
Scientific Research Applications
4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the compound can participate in redox reactions, affecting cellular pathways and signaling .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidine Derivatives
Key Findings:
Substituent Effects on Reactivity and Bioactivity: The hydrazino group in the target compound provides nucleophilicity, enabling further functionalization (e.g., acrylamide derivatization for kinase targeting) . In contrast, chloro substituents (as in ) enhance electrophilicity, favoring SNAr reactions . Phenyl vs. Methyl at Position 5: The phenyl group increases aromatic stacking interactions in biological targets, improving binding affinity compared to methyl-substituted analogues .
Synthetic Accessibility: The target compound is synthesized via hydrazinolysis of chlorinated intermediates (e.g., 5-chloro-4-phenyl derivatives), a method also used for 4-hydrazino-5-methyl analogues . In contrast, 4-anilino derivatives (Figure 12C in ) require palladium-catalyzed cross-coupling, which is costlier but offers regioselectivity .
Biological Relevance: Thieno[2,3-d]pyrimidines with polar substituents (e.g., hydrazino, hydroxy) exhibit improved solubility and kinase inhibitory activity. For example, compound XIX in (a pyridino-thieno pyrimidine) shows potent VEGFR-2 inhibition, while the hydrazino group in the target compound may similarly enhance interaction with ATP-binding pockets . Chlorinated derivatives (e.g., ) are often intermediates for further functionalization rather than end-stage drugs due to their reactivity .
Biological Activity
4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings through case studies and data tables.
Overview of the Compound
- Chemical Formula : C12H10N4S
- Molecular Weight : 242.3 g/mol
- CAS Number : 113246-86-9
This compound has garnered interest for its potential therapeutic applications, including anticancer and antimicrobial activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The hydrazino group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of their activity. This characteristic is crucial for its role as a potential drug candidate against various diseases.
- Redox Reactions : The compound can participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- In Vitro Studies : In studies involving the MCF-7 breast cancer cell line, compounds related to thieno[2,3-d]pyrimidines have shown IC50 values in the nanomolar range. For example, derivatives exhibited IC50 values as low as 9.1 nM, indicating potent antiproliferative effects .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | MCF-7 | ~9.1 |
| Thienopyrimidine Derivative A | MCF-7 | 28.0 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Helicobacter pylori Inhibition : Research has identified the compound's potential as an inhibitor against H. pylori, a bacterium responsible for gastric infections. The mechanism involves targeting NADH:ubiquinone oxidoreductase (complex I), which is crucial for the bacterium's survival .
Case Studies
- Study on Anti-inflammatory Effects :
- Cytotoxicity Assessment :
Comparison with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structural Differences | Notable Activities |
|---|---|---|
| 4-Amino-5-phenylthieno[2,3-d]pyrimidine | Amino group instead of hydrazino | Moderate anticancer activity |
| 4-Hydrazino-6-phenylthieno[2,3-d]pyrimidine | Different substitution pattern | Enhanced enzyme inhibition |
Q & A
Basic: What are the established synthetic routes for 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine, and what are the critical steps affecting yield?
Methodological Answer:
The synthesis typically begins with 2-amino-4-phenylthiophene-3-carbonitrile, which undergoes cyclization with formic acid under reflux (16–18 hours) to form 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one (85% yield). Subsequent chlorination with POCl₃ at 80°C for 2 hours yields 4-chloro-5-phenylthieno[2,3-d]pyrimidine (94% yield). The hydrazino group is introduced via nucleophilic substitution using hydrazine hydrate under controlled conditions. Key factors affecting yield include:
- Reaction time optimization for cyclization (prolonged heating may degrade intermediates).
- Stoichiometric control of POCl₃ to avoid over-chlorination.
- Purification via cold-water precipitation to isolate intermediates efficiently .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Critical for confirming the hydrazino group (-NH-NH₂) via broad singlets at δ 4.5–5.5 ppm and aromatic protons in the phenyl and thienopyrimidine rings (δ 7.2–8.3 ppm) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight ([M+H]+ expected for C₁₂H₁₀N₄S: 258.07).
- TLC Monitoring : Use silica gel plates with ethyl acetate/hexane (3:7) to track chlorination and hydrazination steps .
- HPLC Purity Analysis : Reverse-phase C18 columns with acetonitrile/water gradients (≥95% purity required for biological assays) .
Advanced: How can structural modifications at the hydrazino group influence biological activity?
Methodological Answer:
The hydrazino group serves as a versatile handle for derivatization:
- Acylation : Reacting with carboxylic acid chlorides forms hydrazide derivatives, which may enhance kinase inhibition (e.g., ALK or FAK targets) by improving hydrogen bonding .
- Schiff Base Formation : Condensation with aldehydes/ketones introduces imine linkages, potentially modulating solubility and cellular uptake. For example, 4-(4-nitrobenzylidenehydrazino) analogs showed improved antiproliferative activity in HeLa cells .
- Metal Complexation : Hydrazino groups can chelate transition metals (e.g., Cu²+), enabling redox-active complexes for targeted DNA damage in cancer cells .
Advanced: How do substituents on the phenyl ring impact selectivity toward kinase targets?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., -NO₂, -Cl) : Enhance binding to ATP pockets of tyrosine kinases (e.g., ALK) by increasing π-π stacking with Phe residues. For instance, 5-(4-chlorophenyl) analogs showed 10-fold higher IC₅₀ than unsubstituted derivatives .
- Electron-Donating Groups (e.g., -OCH₃) : Improve solubility but may reduce affinity due to steric clashes. Methyl or ethyl groups at the 5-position balance lipophilicity and selectivity .
- Ortho-Substitution : Steric hindrance disrupts planar binding to kinases, redirecting activity toward microtubule modulation (observed in thieno[2,3-d]pyrimidine-taccalonolide hybrids) .
Advanced: How to resolve contradictions in reported biological activities across studies?
Methodological Answer:
Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or kinase isoforms (ALK1 vs. ALK2). Validate activity using standardized panels (e.g., NCI-60) .
- Impurity Artifacts : Trace POCl₃ or unreacted intermediates (e.g., 4-chloro precursors) may exhibit off-target effects. Reproduce results with HPLC-purified batches .
- Hydrazino Stability : Degradation in aqueous media (e.g., DMEM) can generate inactive byproducts. Use fresh DMSO stocks and confirm stability via LC-MS .
Basic: What storage conditions are recommended for maintaining compound stability?
Methodological Answer:
- Temperature : Store at -20°C in airtight, amber vials to prevent photodegradation.
- Solvent : Use anhydrous DMSO for stock solutions (10 mM), avoiding freeze-thaw cycles.
- Lyophilization : For long-term storage, lyophilize as a hydrochloride salt (enhances hydrazino group stability) .
Advanced: What computational tools are suitable for predicting binding modes with kinase targets?
Methodological Answer:
- Docking (AutoDock Vina) : Use crystal structures of ALK (PDB: 4FZV) or FAK (PDB: 2JKK) to model hydrazino interactions with hinge regions.
- MD Simulations (GROMACS) : Assess stability of hydrazino-ATP pocket complexes over 100 ns trajectories.
- QSAR Models : Train on datasets of thieno[2,3-d]pyrimidine derivatives to correlate substituent Hammett constants (σ) with IC₅₀ values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

